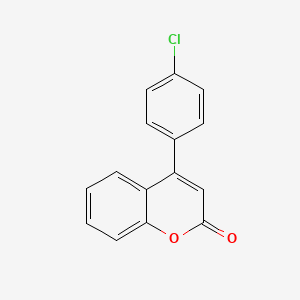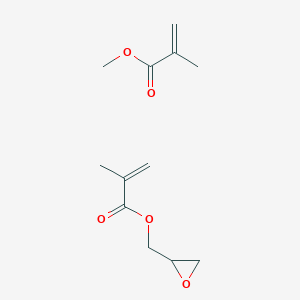
Glycidyl methacrylate methyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl methacrylate methyl methacrylate is a compound that combines the properties of glycidyl methacrylate and methyl methacrylate. Glycidyl methacrylate is an ester of methacrylic acid and glycidol, containing both an epoxide and an acrylate group, making it bifunctional . Methyl methacrylate is a monomer used in the production of poly(methyl methacrylate) (PMMA), a clear plastic used in various applications. The combination of these two compounds results in a versatile material with unique properties suitable for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of glycidyl methacrylate methyl methacrylate involves the polymerization of glycidyl methacrylate and methyl methacrylate. This can be achieved through various polymerization techniques, including free radical polymerization, suspension polymerization, and solution polymerization . The reaction conditions typically involve the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) and solvents like dimethyl sulfoxide (DMSO) or toluene. The polymerization process can be carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous solution polymerization and devolatilization extrusion methods . This process allows for the efficient production of copolymers with controlled molecular weights and compositions. The resulting copolymers can be further processed into films, coatings, or other forms depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
Glycidyl methacrylate methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions with amines, thiols, or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and acids react with the epoxide group under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols, and hydroxy acids
Wissenschaftliche Forschungsanwendungen
Glycidyl methacrylate methyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of copolymers with tailored properties.
Biology: Employed in the immobilization of bioactive substances such as enzymes, cells, and proteins.
Medicine: Utilized in drug delivery systems, wound dressings, and antibacterial nanocarriers.
Industry: Applied in the production of dielectric films, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of glycidyl methacrylate methyl methacrylate involves the reactivity of its functional groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers . The acrylate group can participate in free radical polymerization, resulting in the formation of crosslinked networks. These reactions enable the compound to exert its effects by forming stable and functional materials with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycidyl acrylate: Similar to glycidyl methacrylate but with an acrylate group instead of a methacrylate group.
Methyl acrylate: Similar to methyl methacrylate but with an acrylate group instead of a methacrylate group.
Ethylene glycol dimethacrylate: A bifunctional monomer with two methacrylate groups, used for crosslinking
Uniqueness
Glycidyl methacrylate methyl methacrylate is unique due to its combination of an epoxide and a methacrylate group, providing both reactivity and versatility. This bifunctionality allows for the synthesis of a wide range of functionalized polymers with tailored properties, making it suitable for diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
26141-88-8 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-4(2)5(6)7-3/h6H,1,3-4H2,2H3;1H2,2-3H3 |
InChI-Schlüssel |
ACXCWUMCBFSPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1 |
Verwandte CAS-Nummern |
726188-98-3 26141-88-8 108968-04-3 114419-99-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
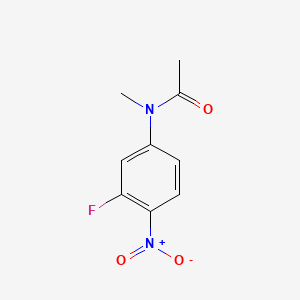
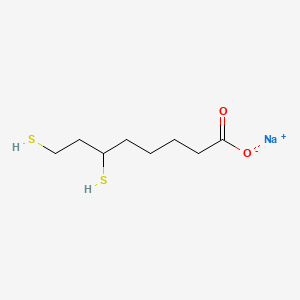
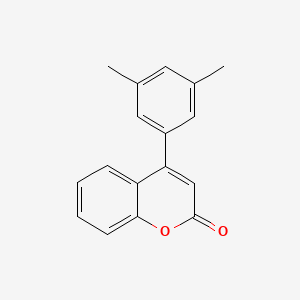
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
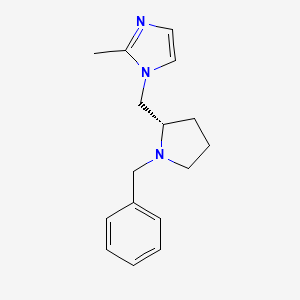
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)

![2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126586.png)

